molecular formula C12H11BrF3NO2 B8163859 (2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone

(2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8163859
M. Wt: 338.12 g/mol
InChI Key: HHABFOBXZMZECG-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound featuring a brominated phenyl ring substituted with a trifluoromethyl group and a methoxyazetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the bromination of a phenyl ring followed by the introduction of a trifluoromethyl group. The azetidinyl moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.

    Substitution: The bromine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

The compound’s structural features make it a candidate for drug discovery and development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators. Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced properties, such as increased durability or improved performance under extreme conditions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Detailed studies on its binding affinity and selectivity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
  • (2-Bromo-5-(trifluoromethyl)phenyl)methanol
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Compared to similar compounds, (2-Bromo-5-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone stands out due to the presence of the methoxyazetidinyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c1-19-8-5-17(6-8)11(18)9-4-7(12(14,15)16)2-3-10(9)13/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHABFOBXZMZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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